4-ethyl-6-methoxyisoquinoline
Description
4-Ethyl-6-methoxyisoquinoline is a heterocyclic aromatic compound derived from the isoquinoline scaffold, which features a benzene ring fused to a pyridine ring. The compound is substituted with an ethyl group at the 4-position and a methoxy group at the 6-position. These substituents influence its electronic, steric, and physicochemical properties.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-ethyl-6-methoxyisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10/h4-8H,3H2,1-2H3 |
InChI Key |
CUDYASREPDKSDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=CN=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methoxyisoquinoline can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of isoquinolines often involves large-scale catalytic processes. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-established method for producing isoquinolines . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-ethyl-6-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of tetrahydroisoquinolines.
Substitution: Formation of halogenated isoquinolines.
Scientific Research Applications
4-ethyl-6-methoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 4-ethyl-6-methoxyisoquinoline involves its interaction with various molecular targets. Isoquinolines are known to inhibit cell proliferation and induce apoptosis in cancer cells by interfering with cell cycle regulation and signaling pathways . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
Substituent Positioning : Methoxy groups at the 6-position (vs. 7-position in 6d) significantly alter electronic distribution, influencing regioselectivity in reactions such as nitration or sulfonation .
Hybrid Structures: Compounds like 1-benzyl-6-methylisoquinoline 2-oxide demonstrate that hybrid substituents (e.g., benzyl + oxide) can synergistically modify redox properties and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
